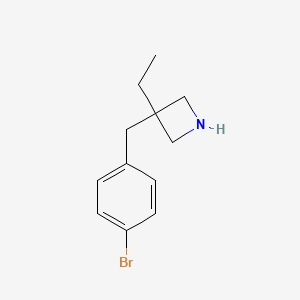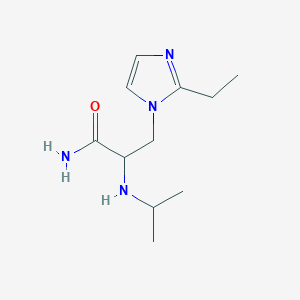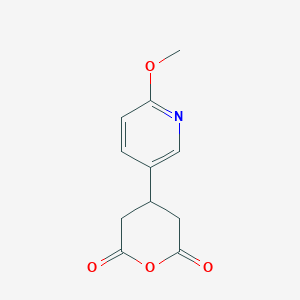
4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxypyridin-3-yl)oxane-2,6-dione is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxy group and an oxane-2,6-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxypyridin-3-yl)oxane-2,6-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halide under the influence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxypyridin-3-yl)oxane-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the pyridine ring.
Applications De Recherche Scientifique
4-(6-Methoxypyridin-3-yl)oxane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(6-methoxypyridin-3-yl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(6-Methoxypyridin-3-yl)oxane-2,6-dione can be compared with other similar compounds, such as:
(6-Methoxypyridin-3-yl)methanamine: This compound has a similar pyridine ring structure but differs in the functional groups attached to it.
(3R,4S)-1-[6-(6-Methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine: This compound has a more complex structure with additional rings and substituents.
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
4-(6-methoxypyridin-3-yl)oxane-2,6-dione |
InChI |
InChI=1S/C11H11NO4/c1-15-9-3-2-7(6-12-9)8-4-10(13)16-11(14)5-8/h2-3,6,8H,4-5H2,1H3 |
Clé InChI |
HKRUCODGHKVJJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2CC(=O)OC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




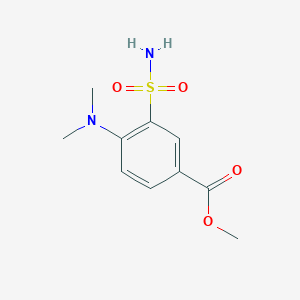

![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)
![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)
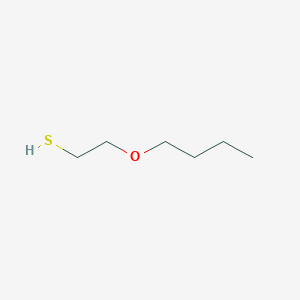



![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)

